molecular formula C16H14O B3047556 4-Phenyltetralin-2-one CAS No. 14195-35-8

4-Phenyltetralin-2-one

Cat. No.: B3047556
CAS No.: 14195-35-8
M. Wt: 222.28 g/mol
InChI Key: UMWCJVVBXKGDIV-UHFFFAOYSA-N
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Description

Significance of the Tetralone Scaffold in Contemporary Organic Synthesis

The tetralone scaffold is of considerable importance in modern organic synthesis due to its versatile reactivity and its role as a key building block for a wide array of chemical compounds. benthamdirect.comingentaconnect.com Tetralone derivatives are frequently found in natural products and serve as crucial intermediates in the synthesis of pharmaceuticals and other biologically active molecules. nih.govresearchgate.net Their utility extends to the creation of compounds with applications ranging from antibiotics and antidepressants to agents for treating Alzheimer's disease. benthamdirect.comingentaconnect.comresearchgate.net

The significance of the tetralone framework in organic chemistry is also highlighted by its application in the synthesis of complex molecular structures, including those found in natural products like terpenoids and steroid-like compounds. The structural rigidity and the presence of both aromatic and aliphatic portions allow for selective functionalization, making it an attractive starting material for multi-step synthetic sequences.

Historical Development of Phenyl-Substituted Tetralone Chemistry

The development of phenyl-substituted tetralone chemistry is intrinsically linked to the broader exploration of tetralone derivatives in medicinal chemistry. Historically, tetralones have been recognized as important scaffolds in the development of various therapeutic agents. The introduction of a phenyl substituent onto the tetralone framework, as in 4-phenyltetralin-2-one, modifies the steric and electronic properties of the molecule, opening up new avenues for synthetic transformations and biological applications.

Research into phenyl-substituted tetralones has been driven by the quest for novel compounds with specific pharmacological activities. For instance, studies have explored the synthesis of N-phenyl tetralones as potential antimitotic agents. japsonline.com The synthesis of these compounds often involves multi-step reaction sequences, such as the chalcone (B49325) method followed by cyclization. japsonline.com The investigation of different synthetic routes, including Friedel-Crafts cyclizations and radical additions, has been a key aspect of the historical development in this area. rsc.orgresearchgate.net

Fundamental Reactivity Principles of the Tetralin-2-one Framework

The reactivity of the tetralin-2-one framework is dictated by the presence of several key functional groups and structural features. The ketone group at the C-2 position is a primary site for nucleophilic attack and enolate formation. The α-protons (at C-1 and C-3) are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles.

The presence of the aromatic ring influences the reactivity of the adjacent benzylic position (C-4). The C-H bonds at this position are relatively weaker, making it susceptible to radical reactions. ou.edu Furthermore, the aromatic ring itself can undergo electrophilic aromatic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions on the aliphatic ring.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14195-35-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

4-phenyl-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C16H14O/c17-14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-9,16H,10-11H2

InChI Key

UMWCJVVBXKGDIV-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2CC1=O)C3=CC=CC=C3

Canonical SMILES

C1C(C2=CC=CC=C2CC1=O)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Phenyltetralin 2 One

Strategies for Racemic 4-Phenyltetralin-2-one Synthesis

Cyclization Reactions in Tetralone Formation

Cyclization reactions are a cornerstone in forming the tetralone scaffold of this compound. These intramolecular processes construct the cyclic ketone from an acyclic precursor, often facilitated by strong acids or Lewis acids.

The Friedel-Crafts reaction is a classic method for forming carbon-carbon bonds on an aromatic ring. wikipedia.org In the context of this compound synthesis, a notable approach involves the condensation of β-naphthol with benzene (B151609), utilizing aluminum chloride as a Lewis acid catalyst. This reaction directly constructs the racemic 4-phenyl-2-tetralone skeleton in multigram quantities. researchgate.net While other advanced cascade reactions, such as the Prins/Friedel-Crafts cyclization, have been developed for synthesizing related 4-aryltetralin-2-ol derivatives, the direct condensation remains a key method for the target ketone. nih.govbeilstein-archives.orgbeilstein-journals.orgbeilstein-journals.org These cascade protocols typically involve the treatment of substrates like 2-(2-vinylphenyl)acetaldehydes with a Lewis acid, which initiates an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion that is subsequently trapped by an aromatic nucleophile in a Friedel–Crafts alkylation step. nih.govbeilstein-journals.orgbeilstein-journals.org

Polyphosphoric acid (PPA) is a versatile and powerful reagent in organic synthesis, acting as both a catalyst and a dehydrating agent. ccsenet.orgunishivaji.ac.in It is widely employed in intramolecular acylation reactions, specifically the cyclization of carboxylic acids to form cyclic ketones. ccsenet.orgunishivaji.ac.in This process, often referred to as the Bradsher reaction, is a standard method for synthesizing fused ring systems. In a typical PPA-mediated cyclization, a suitable carboxylic acid precursor is heated with PPA. The acidic environment promotes the formation of an acylium ion, which then undergoes an intramolecular electrophilic attack on an aromatic ring, followed by dehydration to yield the cyclic ketone. ccsenet.org Although specific examples detailing the synthesis of this compound using PPA are not prominently documented in the provided sources, the general utility of PPA in promoting the cyclization of γ-arylbutyric acids and related structures to form tetralones is a well-established synthetic strategy. ccsenet.orgacs.org PPA's effectiveness stems from its low nucleophilicity and high dehydrating power, which facilitates the necessary condensation and ring-closure steps. ccsenet.org

Multistep Linear and Convergent Synthetic Approaches

Multistep synthesis involves a sequence of reactions to build a target molecule from simpler starting materials. vapourtec.comlittleflowercollege.edu.in For aryl tetralones like this compound, a four-step reaction sequence has been described. This approach begins with a Grignard reaction between a substituted tetralone and an aryl magnesium bromide (e.g., 3,4,5-trimethoxy-1-bromobenzene with a magnesium metal) in a solvent like tetrahydrofuran (B95107) (THF) to produce a trimethoxy phenyl naphthol intermediate. researchgate.netzenodo.org The subsequent steps involve hydrogenation of the resulting phenyl naphthol, often using a palladium on carbon (Pd/C) catalyst, to yield a phenyl tetralin. The final step is the oxidation of this phenyl tetralin, for instance with chromium trioxide, to furnish the desired substituted phenyl tetralone. researchgate.netzenodo.org This linear sequence provides a reliable, albeit longer, path to the tetralone core structure.

StepReactionReagents & ConditionsIntermediate/Product
1Grignard ReactionSubstituted tetralone, Aryl magnesium bromide, THFPhenyl naphthol derivative
2HydrogenationPhenyl naphthol, Pd/C catalystPhenyl tetralin derivative
3OxidationPhenyl tetralin, Chromium trioxidePhenyl tetralone derivative

Enantioselective and Diastereoselective Synthesis of this compound and its Stereoisomers

Accessing the individual stereoisomers of this compound is crucial for investigating their distinct biological activities. This is primarily achieved through the separation of the racemic mixture.

Optical Resolution Procedures

Optical resolution is a technique used to separate enantiomers from a racemic mixture. libretexts.org For this compound, an efficient method involves the use of a chiral resolving agent. researchgate.net A notable procedure utilizes (S)-mandelamide, which reacts with the racemic ketone in a condensation reaction. researchgate.net

This reaction yields a mixture of four stable spiro-diastereomers. These diastereomers, having different physical properties, can be fully separated by column chromatography. researchgate.net The isolated yield for each of the four pure spiro stereoisomers is reported to be around 20–25%. researchgate.net Following separation, each individual spiro diastereomer is subjected to cleavage under acidic conditions. This step breaks the spiro linkage and regenerates the ketone, now as a single, enantiopure form of either (+)-4-phenyltetralin-2-one or (-)-4-phenyltetralin-2-one. researchgate.net This method allows for the preparation of both the (R) and (S) enantiomers of this compound with high enantiomeric purity. researchgate.net

The optical rotation values for the enantiopure products and key intermediates in a related synthesis demonstrate the successful separation. researchgate.net

CompoundSpecific Rotation [α]D (20°C)
(2S,4S)-cis-4-P-PDOT (1a)+58.2
(2R,4R)-cis-4-P-PDOT (1b)-58.2
(2R,4S)-trans-4-P-PDOT (1c)+49.5
(2S,4R)-trans-4-P-PDOT (1d)-51.3
Data for 4-phenyl-2-propionamidotetralin (4-P-PDOT) enantiomers, synthesized from the resolved 4-phenyl-2-tetralone enantiomers. researchgate.net
Diastereomeric Salt Formation Utilizing Chiral Auxiliaries

The classical resolution of racemates through the formation of diastereomeric salts remains a widely applied technique for obtaining enantiomerically pure compounds. researchgate.net This method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. researchgate.netlibretexts.org

For ketones like this compound, derivatization is often necessary to introduce an acidic or basic handle suitable for salt formation. While direct resolution of the ketone is not typical, related tetralone precursors with acidic or basic functional groups can be resolved using this method. For instance, a racemic acid can be reacted with a chiral base, such as brucine, strychnine, quinine (B1679958), or synthetic amines like 1-phenylethanamine, to form diastereomeric salts. libretexts.org Conversely, a racemic base can be resolved using a chiral acid like (+)-tartaric acid. libretexts.org

The efficiency of such a resolution is highly dependent on the choice of the chiral auxiliary and the crystallization solvent. unchainedlabs.com A systematic screening of various chiral resolving agents and solvent systems is often necessary to identify conditions that provide a significant difference in solubility between the two diastereomeric salts, leading to high recovery and enantiomeric excess of the desired enantiomer. unchainedlabs.comrsc.org For example, in a study on a challenging chiral resolution, various chiral amino alcohols were screened in combination with different solvents to optimize the separation of diastereomeric salts based on solubility differences. unchainedlabs.com The success of this method hinges on the distinct crystal packing and intermolecular interactions of the resulting diastereomeric salts. rsc.orgresearchgate.net

Chromatographic Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. researchgate.netcsfarmacie.czijrpr.com This method offers rapid and efficient separation for a broad range of chiral compounds, including those within the tetralone class. csfarmacie.cz The separation is achieved through differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. chiraltech.com

Various types of CSPs are commercially available, including those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins (e.g., bovine serum albumin), and Pirkle-type phases (e.g., N-(3,5-dinitrobenzoyl)phenylglycine). researchgate.netcsfarmacie.cz The choice of CSP and the mobile phase composition are critical for achieving optimal separation. For acidic compounds, anion exchanger CSPs, such as those based on quinine or quinidine (B1679956) derivatives, have shown remarkable performance. chiraltech.com The recognition mechanism involves an ion-pairing interaction between the chiral selector and the analyte, supplemented by other interactions like hydrogen bonding and π-π stacking. chiraltech.com

Gas chromatography (GC) can also be employed for enantiomer separation, typically using chiral stationary phases such as modified cyclodextrins or amino acid derivatives. nih.gov

Table 1: Comparison of Chiral Separation Techniques

Technique Principle Advantages Common Chiral Selectors
Diastereomeric Salt Formation Formation of diastereomers with different physical properties (e.g., solubility) followed by separation (e.g., crystallization). libretexts.org Scalable, well-established for industrial applications. researchgate.net Tartaric acid, brucine, 1-phenylethanamine. libretexts.org
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. csfarmacie.cz Fast, high-resolution, applicable to a wide range of compounds, suitable for analytical and preparative scales. researchgate.netijrpr.com Polysaccharide derivatives, Pirkle-type phases, cyclodextrins, proteins. researchgate.netcsfarmacie.cz

| Chiral GC | Differential partitioning of enantiomers on a chiral stationary phase in the gas phase. nih.gov | High efficiency, suitable for volatile compounds. nih.gov | Modified cyclodextrins, chiral amino acid derivatives. nih.gov |

Asymmetric Transformations Leading to Chiral Tetralone Scaffolds

Asymmetric synthesis offers a more direct and often more efficient route to enantiomerically pure compounds compared to the resolution of racemic mixtures. Several asymmetric strategies have been developed for the construction of chiral tetralone frameworks. These methods utilize chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

One notable approach involves the asymmetric α-hydroxylation of tetralone-derived β-keto esters. Studies have employed guanidine-bisurea bifunctional organocatalysts to achieve this transformation with high enantioselectivity. acs.org Similarly, N,N'-dioxide-Mg(II) catalysts have been used for the asymmetric α-hydroxylation of 1-tetralone-derived β-keto esters and amides, yielding chiral α-hydroxy dicarbonyl compounds. rsc.org

Biocatalysis, particularly the use of ω-transaminases, has emerged as a powerful tool for the asymmetric amination of tetralones. researchgate.net These enzymes can convert various substituted tetralones into the corresponding optically pure aminotetralins with excellent enantiomeric excess. researchgate.net Both (S)- and (R)-selective transaminases are available, allowing access to either enantiomer of the amine product. researchgate.net

Furthermore, transition metal-catalyzed reactions have been successfully applied to the asymmetric synthesis of tetralones. For instance, a sequence involving a Pd-catalyzed asymmetric 1,4-addition followed by an Rh-catalyzed enantiospecific C-C/C-H activation has been developed to prepare 1-tetralones bearing a remote C4 quaternary stereocenter in high yield and enantioselectivity. nih.gov

Innovative Synthetic Routes to Phenyl-Substituted Tetralones

Reaction Cascade Design for Tetralin Construction

Reaction cascades, or domino reactions, provide an elegant and efficient strategy for the construction of complex molecular architectures like the tetralin scaffold from simple precursors in a single operation. beilstein-archives.orgbeilstein-journals.org These processes minimize waste and purification steps by combining multiple bond-forming events in one pot.

A notable example is the cascade Prins/Friedel–Crafts cyclization. beilstein-archives.orgbeilstein-journals.org In this reaction, 2-(2-vinylphenyl)acetaldehydes are treated with a Lewis acid such as BF₃·Et₂O. This induces an intramolecular Prins reaction to form an intermediary benzylic carbenium ion, which is then trapped by an electron-rich aromatic nucleophile via a Friedel–Crafts alkylation. beilstein-archives.orgbeilstein-journals.org This protocol provides a direct route to 4-aryl-tetralin-2-ol derivatives. beilstein-archives.orgbeilstein-journals.org

Another innovative cascade involves a nitrogen deletion/Diels-Alder reaction sequence. researchgate.netacs.org This method transforms isoindolines into tetralins. The process is initiated by the deletion of a nitrogen atom from the isoindoline, which generates an o-quinodimethane intermediate in situ. This reactive diene then undergoes a Diels-Alder reaction with a dienophile to construct the tetralin ring system. researchgate.netacs.org This strategy has demonstrated broad substrate scope and high stereoselectivity. researchgate.net

Additionally, a reaction cascade has been developed to generate gem-difluorinated tetralin isosteres from 1,3-diaryl cyclobutanols. researchgate.net This sequence involves an acid-catalyzed unmasking/fluorination, followed by a phenonium ion rearrangement and a final C(sp³)-F bond activation to forge the difluorinated tetralin scaffold. researchgate.net

Table 2: Examples of Cascade Reactions for Tetralin Synthesis

Cascade Reaction Type Key Intermediates Resulting Structure Reference
Prins/Friedel–Crafts Cyclization Benzylic carbenium ion 4-Aryl-tetralin-2-ol beilstein-archives.orgbeilstein-journals.org
Nitrogen Deletion/Diels-Alder o-Quinodimethane Substituted tetralin researchgate.netacs.org

C-H Functionalization Strategies for Tetralone Motifs

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, enabling the formation of C-C and C-X bonds without the need for pre-functionalized starting materials. rsc.orgacs.org Rhodium catalysis has been particularly prominent in this area. rsc.orgmdpi.com

Rhodium(III)-catalyzed C-H activation and annulation reactions have been utilized to construct complex fused ring systems. For instance, the annulation of sulfoxonium ylides with vinyl cyclopropanes, assisted by a weak, traceless directing group, provides access to cyclopropane-fused tetralones. acs.org Similarly, Rh(III)-catalyzed [4+2] annulation of compounds like oxime-derivatized tetralone with iodonium (B1229267) ylides has been reported. mdpi.com

The synthesis of 1-tetralones bearing a remote quaternary stereocenter has been achieved through a Rh-catalyzed enantiospecific C-C/C-H activation of cyclopentanones. nih.gov This demonstrates the capability of C-H activation strategies to construct sterically congested and stereochemically complex tetralone derivatives. These methods often benefit from high functional group tolerance and can be applied to the late-stage modification of complex molecules. acs.org

Transformations Involving Perfluorinated Precursors to Phenyltetralones

The incorporation of fluorine into organic molecules can significantly alter their physical and biological properties. Synthetic methods that utilize perfluorinated precursors offer unique pathways to fluorinated analogs of phenyltetralones and other carbocyclic structures. While direct synthesis of this compound from perfluorinated precursors is not extensively documented, related transformations highlight the potential of this approach.

Fluorous synthesis often involves using perfluorinated reagents or solvents to facilitate product separation and catalyst recycling. d-nb.info For example, catalytic systems for alcohol oxidation have been developed using imidazolium (B1220033) salt precursors bearing perfluorinated moieties in a biphasic solvent system, which allows for easy separation of the organic product from the fluorous catalyst phase. d-nb.info

In the context of precursor synthesis, methods have been developed for preparing fluorinated alkyltin compounds that serve as precursors for vapor deposition processes. google.com Furthermore, copper(II) complexes with perfluorinated carboxylates are known to be precursors for the fabrication of nanomaterials and can undergo thermal decomposition to yield metallic or metal oxide layers. nih.govmdpi.com These examples of handling and transforming fluorinated compounds suggest that synthetic strategies could be devised where a perfluorinated ring system is transformed into an aromatic ring as part of the tetralone synthesis, potentially through reductive defluorination or other C-F bond activation/transformation sequences.

Stereochemical Aspects and Conformational Analysis of 4 Phenyltetralin 2 One

Determination of Absolute and Relative Configuration

The precise three-dimensional arrangement of atoms at a chiral center is known as the absolute configuration, typically described using the Cahn-Ingold-Prelog (R/S) system. semanticscholar.orgucalgary.ca The relative configuration, on the other hand, describes the stereochemical relationship between two or more stereocenters within the same molecule (e.g., cis/trans). ucalgary.ca For 4-phenyltetralin-2-one, which possesses a chiral center at the C4 position, determining these configurations is crucial for understanding its properties.

A definitive method for establishing the absolute configuration of a chiral molecule is single-crystal X-ray crystallography, which provides a detailed three-dimensional map of electron density and atomic positions. thieme-connect.dewikipedia.org However, obtaining suitable crystals can be challenging.

In the absence of X-ray data, chemical and spectroscopic methods are employed. A notable example for the (±)-4-phenyl-2-tetralone involves an optical resolution procedure. researchgate.net This method utilizes an enantiopure resolving agent, (S)-mandelamide, to react with the racemic ketone. The reaction forms a mixture of four dihydronaphthalene-spiro-oxazolidin-4-one diastereomers. researchgate.net Since these diastereomers have different physical properties, they can be separated.

Once separated, each diastereomer can be cleaved under acidic conditions to yield the enantiopure (R)- or (S)-4-phenyl-2-tetralone. The absolute configuration of the separated enantiomers can then be determined without X-ray crystallography by using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and geometric calculations. researchgate.net Specifically, 2D-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can measure interproton distances, which are then compared with distances from computed molecular models to assign the configuration of each stereocenter unambiguously. researchgate.net

Conformational Preferences of the Tetralin Ring System

Studies on related phenyltetralin derivatives show that the molecule exists as a mixture of two rapidly inverting half-chair conformers. The specific conformational preferences are dictated by the substituents present. For instance, in cis-isomers of 1-phenyl-3-propionamido-1,2,3,4-tetrahydronaphthalene, the cyclohexene (B86901) ring is found in a locked conformation, whereas the corresponding trans-isomers exist as a mixture of two inverting half-chairs. researchgate.net

Influence of Aromatic and Aliphatic Substituents on Conformation

Substituents on both the aromatic and aliphatic rings of the tetralin scaffold significantly dictate its preferred conformation. The steric bulk and electronic properties of these substituents determine the energetic balance between different possible half-chair forms. nih.govresearchgate.netrsc.orglibretexts.org

Force field calculations and NMR studies on substituted tetralins indicate a preference for substituents at the 2-position to be in an equatorial orientation. capes.gov.br However, for substituents at the 1-position, there is often an equal population of equatorial and axial conformers. capes.gov.br In the case of this compound, the bulky phenyl group at the C4 position will have a dominant effect on the ring's conformation.

A detailed X-ray analysis of a related compound, r-1,t-2,c-3,t-4,5-pentachloro-8-phenyltetralin, revealed that the alicyclic ring adopts a half-chair conformation. In this structure, the four chlorine atoms occupy specific axial and pseudoaxial positions, demonstrating how multiple substituents collectively lock the ring into a specific shape. researchgate.net Furthermore, the study showed a significant twist between the phenyl substituent and the fused benzene (B151609) ring, with a dihedral angle of 61.6°, which reduces electronic conjugation between the two aromatic systems. researchgate.net This finding underscores the profound impact that both aliphatic and aromatic substituents have on the molecule's three-dimensional structure.

Conformational Details of a Substituted Phenyltetralin Derivative
Structural FeatureObservationReference
Alicyclic Ring ConformationHalf-chair researchgate.net
Substituent Positions (Chlorine)Axial and Pseudoaxial researchgate.net
Angle between Aromatic Systems61.6° researchgate.net

Stereoelectronic Effects in Fluorinated Tetralin Analogues

The introduction of fluorine atoms into organic molecules can exert powerful stereoelectronic effects that influence molecular conformation. wikipedia.orgacs.org These effects arise from the unique electronic properties of the C-F bond, which is highly polarized and can participate in stabilizing orbital interactions, such as hyperconjugation. researchgate.net

In fluorinated six-membered rings, a key interaction is the gauche effect, where a stabilizing interaction occurs between the bonding orbital of a C-H bond and the antibonding orbital of an adjacent C-F bond (σC-H → σ*C-F). wikipedia.org This interaction can override steric considerations and enforce a specific conformation. nih.gov

For the tetralin scaffold, replacing a [CH2–CH2] unit with a [CF2–CHF] unit has been shown to remove the conformational flexibility inherent in the parent system. nih.govd-nb.info X-ray and computational analyses demonstrate that the C-F bond of the CHF group preferentially occupies a pseudo-axial position to maximize the stabilizing σC-H → σ*C-F hyperconjugative interactions. nih.govd-nb.info This effectively locks the tetralin ring into a predictable half-chair conformation, demonstrating how selective fluorination can be used as a tool to pre-organize the molecular scaffold. nih.gov This principle suggests that fluorinated analogues of this compound would exhibit more rigid and predictable conformations compared to the non-fluorinated parent compound.

Key Stereoelectronic Interactions in Fluorinated Rings
EffectDescriptionConformational ConsequenceReference
Gauche EffectStabilizing interaction between adjacent C-H and C-F bonds.Favors gauche conformer over anti. wikipedia.org
Hyperconjugation (σC-H → σ*C-F)Donation of electron density from a C-H bonding orbital to a C-F antibonding orbital.Stabilizes a pseudo-axial orientation of the C-F bond in fluorinated tetralins. nih.govd-nb.info

Chiral Purity Assessment and Enantioenrichment Methodologies

For a chiral molecule like this compound, it is often necessary to produce it in an enantiomerically pure form and to verify its level of purity. Enantioenrichment is the process of increasing the concentration of one enantiomer in a racemic mixture, while chiral purity assessment quantifies the excess of one enantiomer over the other, typically expressed as enantiomeric excess (ee). researchgate.net

One of the primary methods for enantioenrichment of racemic ketones is optical resolution. acs.orggoogle.comscispace.comnih.gov This can be achieved by forming diastereomers with a chiral resolving agent, as described for 4-phenyl-2-tetralone using (S)-mandelamide. researchgate.net Another common strategy is enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be recovered in high purity. semanticscholar.orgscispace.com

Once an enantioenriched sample is obtained, its chiral purity must be assessed. Modern analytical techniques are essential for this task. The most widely used methods are high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), both of which can employ chiral selectors. springernature.comresearchgate.netmdpi.comchiralpedia.comresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers. springernature.comresearchgate.net As the sample passes through the column, the differential interactions cause one enantiomer to be retained longer than the other, resulting in their separation and allowing for quantification.

Chiral Capillary Electrophoresis (CE): In this method, a chiral selector, often a cyclodextrin (B1172386) derivative, is added to the background electrolyte. mdpi.comchromatographyonline.com The enantiomers form transient diastereomeric complexes with the selector, which have different mobilities in an electric field, leading to their separation. researchgate.net

These analytical methods are highly sensitive and can accurately determine the enantiomeric excess of a sample, confirming the success of the enantioenrichment process. mdpi.comchiralpedia.com

Chemical Reactivity and Transformation Pathways of 4 Phenyltetralin 2 One

Reactions at the Ketone Carbonyl Moiety

The ketone group at the C-2 position is a primary site for chemical reactions, including reductions to the corresponding alcohol and nucleophilic additions that form new carbon-heteroatom or carbon-carbon bonds.

The carbonyl group of 4-phenyltetralin-2-one can be readily reduced to a secondary alcohol, yielding 4-phenyltetralin-2-ol. The stereochemical outcome of this reduction is highly dependent on the reducing agent and reaction conditions.

Reduction with sodium borohydride (B1222165) (NaBH₄) typically results in a mixture of diastereomeric alcohols. For instance, the reduction of 4-phenyl-2-tetralone with NaBH₄ has been reported to produce a mixture of cis- and trans-4-phenyltetralin-2-ol. psu.edu More sophisticated synthetic strategies have been developed to control the diastereoselectivity of this transformation. A notable method involves the conversion of 4-phenyl-2-tetralone into a cyclic enamide intermediate by condensation with propionamide (B166681). psu.edursc.orgresearchgate.net Subsequent diastereoselective reduction of this enamide affords the corresponding cis-4-phenyl-2-propionamidotetralin in good yield. psu.edursc.orgresearchgate.net This approach is pivotal in the synthesis of selective melatonin (B1676174) receptor antagonists. psu.edu

Furthermore, enantiopure (R)- or (S)-4-phenyl-2-tetralone can be converted into specific stereoisomers of the final product through carefully chosen stereoselective reactions, which include reduction steps. researchgate.netresearchgate.net Asymmetric reduction of related tetralones using chiral oxazaborolidine reagents has also been documented, yielding specific alcohol enantiomers, a technique that highlights the potential for precise stereocontrol in the reduction of the this compound scaffold. google.com

Table 1: Reductive Transformations of this compound and Derivatives

Starting Material Reagent(s) Product(s) Key Findings Reference(s)
4-Phenyl-2-tetralone NaBH₄ cis- and trans-4-Phenyltetralin-2-ol Produces a diastereomeric mixture of alcohols. psu.edu
4-Phenyl-2-tetralone 1. Propionamide, PTSA; 2. TES, TFA cis-4-Phenyl-2-propionamidotetralin Diastereoselective reduction via a cyclic enamide intermediate. psu.edu
(R)- or (S)-4-Phenyl-2-tetralone Stereoselective reduction sequences Enantiopure isomers of 4-P-PDOT Conversion of enantiopure ketones to specific final stereoisomers. researchgate.netresearchgate.net

The electrophilic carbon of the ketone in this compound is susceptible to attack by various nucleophiles. However, its reactivity can be sterically hindered, and the presence of the α-phenyl group influences the reaction pathways. Attempts to perform reductive amination using weak bases, such as primary amines, have proven challenging. These conditions can lead to self-condensation or dimerization of the tetralone rather than the desired amino product. psu.edu

To circumvent these side reactions, less basic nitrogen nucleophiles have been successfully employed. A key example is the condensation with propionamide in the presence of an acid catalyst (p-toluenesulfonic acid), which yields a cyclic enamide. psu.eduresearchgate.net This transformation is a crucial step in a multi-step synthesis of biologically active molecules. psu.eduresearchgate.net

Another significant condensation reaction is the optical resolution of racemic 4-phenyl-2-tetralone using (S)-mandelamide as a chiral resolving agent. researchgate.netresearchgate.net This reaction proceeds through the formation of stable dihydronaphthalene-spiro-oxazolidin-4-one diastereomers. researchgate.netresearchgate.net The four resulting stereoisomers can be separated, and subsequent acidic cleavage regenerates the enantiopure (R)- or (S)-4-phenyl-2-tetralones. researchgate.netresearchgate.net This process demonstrates a sophisticated application of nucleophilic addition-condensation for accessing chiral building blocks. researchgate.netresearchgate.net

Table 2: Nucleophilic Addition and Condensation Reactions

Reactant(s) Reagent(s) Product(s) Reaction Type Key Findings Reference(s)
4-Phenyl-2-tetralone, Amines Weak bases Dimerization products Reductive Amination (Attempted) Dimerization occurs instead of amination due to the basicity of the amine. psu.edu
4-Phenyl-2-tetralone, Propionamide PTSA, Toluene Cyclic enamide Condensation Successful condensation with a less basic amide nucleophile. psu.eduresearchgate.net
(±)-4-Phenyl-2-tetralone, (S)-Mandelamide - Dihydronaphthalene-spiro-oxazolidin-4-one diastereomers Condensation / Optical Resolution Formation of stable spiro compounds allows for the separation of enantiomers. researchgate.netresearchgate.net

Reactivity of the Tetralin Ring System

The fused ring system of this compound can undergo transformations that alter the core carbon skeleton, including rearrangements, aromatization, and ring-opening events, often under forcing conditions.

The tetralone skeleton can be susceptible to skeletal rearrangements, particularly under strong acidic conditions which promote the formation of carbocationic intermediates. While direct studies on this compound are limited, the reactivity of closely related analogs provides significant insight. For example, perfluoro-4-phenyltetralin-1-one has been shown to isomerize into perfluoro-3-methyl-3-phenylindan-1-one when treated with antimony pentafluoride (SbF₅), a component of superacid systems. researchgate.net This reaction involves a rearrangement of the six-membered aliphatic ring into a five-membered ring.

Investigations into other substituted tetralones, such as 1,1,4,4-tetramethyl-2-tetralone, also confirm that the tetralone framework can undergo acid-catalyzed rearrangements. cdnsciencepub.com These transformations are classic examples of carbocation-mediated processes, such as the Wagner-Meerwein rearrangement, where an alkyl or aryl group migrates to an adjacent electron-deficient center, leading to a more stable carbocation and ultimately a rearranged carbon skeleton. rsc.orgcambridgescholars.com

Table 3: Skeletal Rearrangements of Tetralone Derivatives

Starting Material Reagent(s) Product(s) Rearrangement Type Reference(s)
Perfluoro-4-phenyltetralin-1-one SbF₅ Perfluoro-3-methyl-3-phenylindan-1-one Ring contraction researchgate.net
1,1,4,4-Tetramethyl-2-tetralone Acid Rearranged products Skeletal rearrangement cdnsciencepub.com

The partially saturated tetralin ring can be converted to a fully aromatic naphthalene (B1677914) ring system through dehydrogenation. This aromatization process is a common transformation for tetralone derivatives and is typically achieved using catalysts at high temperatures or chemical oxidants. Studies on analogous compounds, such as 6-methoxy-1-tetralone, show that dehydrogenation can be accomplished using palladium on carbon (Pd/C) at elevated temperatures or with quinone-based oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). cdnsciencepub.comcdnsciencepub.com The reaction of tetralones with DDQ can lead to the formation of the corresponding naphthol. cdnsciencepub.comcdnsciencepub.com

Aromatization can also occur as part of a tandem reaction sequence. For example, an alkylative aromatization of tetralone has been reported for synthesizing bioactive naphthols using alcohols in the presence of a base under aerobic conditions. acs.org In some cases, aromatization can be an unintended side reaction; for instance, the formation of a phenyltetralin by aromatization was observed as a minor product during a thermally-driven intramolecular Diels-Alder reaction. nih.gov The conversion of the tetralone moiety to a more stable, conjugated naphthalene system is a thermodynamically favorable process that drives these reactions. nih.govmdpi.com

Under specific conditions, the tetralin ring of this compound derivatives can undergo cleavage. Research on perfluorinated tetralin-1-ones has demonstrated that these compounds can experience selective cleavage of the C(O)–C(Ar) bond when treated with potassium carbonate (K₂CO₃) in an aqueous medium. researchgate.net This reaction results in the formation of (tetrafluorophenyl)perfluoroalkanoic acids after workup, indicating a complete opening of the aliphatic ring. researchgate.net

While ring-opening is a known pathway, the tetralone ring system itself is often the product of ring-expansion reactions of smaller cyclic precursors. For instance, the acid-catalyzed rearrangement of 2-phenylcyclobutanones is a known route to synthesize 2-tetralones. cdnsciencepub.com Similarly, metal-free ring expansion of cyclopropanols and electrochemical ring expansion of cyclobutanols have been developed as methods to construct the 1-tetralone (B52770) framework. nii.ac.jpgre.ac.uk These synthetic approaches underscore the stability of the tetralone ring system, as it can be formed through the reorganization of strained four- and three-membered rings.

Table 4: Ring-Opening and Ring-Expansion Reactions

Transformation Type Starting Material Reagent(s) / Conditions Product(s) Key Findings Reference(s)
Ring-Opening Perfluorinated 4-R-tetralin-1-ones K₂CO₃, H₂O (2,3,4,5-Tetrafluorophenyl)perfluoroalkanoic acids Selective cleavage of the C(O)–C(Ar) bond in the tetralin ring. researchgate.net
Ring-Expansion 2-Phenylcyclobutanones P₂O₅, Benzene (B151609) β-Tetralones Acid-catalyzed rearrangement and ring expansion to form the tetralone skeleton. cdnsciencepub.com
Ring-Expansion 1-Arylcyclobutanols Electrochemical oxidation 1-Tetralone derivatives Anodic-driven ring expansion to form the six-membered ring. gre.ac.uk
Ring-Expansion Cyclopropanols with a styrene (B11656) moiety Organic photoredox catalyst 1-Tetralone derivatives Metal-free ring expansion enabled by proton-coupled electron transfer. nii.ac.jp

Functional Group Interconversions and Derivatization on the Phenyl Moiety

The phenyl group of this compound is amenable to a variety of functional group interconversions, primarily through electrophilic aromatic substitution reactions. wikipedia.org In these reactions, an electrophile attacks the electron-rich phenyl ring, replacing one of the hydrogen atoms. The substituent already present on the ring—in this case, the tetralin-2-one moiety attached via a carbon atom—directs the position of the incoming electrophile. Since this alkyl-type substituent is an activating group, it directs incoming electrophiles to the ortho and para positions of the phenyl ring. wikipedia.org

Common derivatizations include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. These modifications can introduce new functionalities onto the phenyl ring, significantly altering the molecule's physical and chemical properties without modifying the core tetralone structure. Such derivatizations are foundational in medicinal chemistry and materials science for tuning molecular properties.

The table below summarizes potential electrophilic aromatic substitution reactions on the phenyl group of this compound.

Reaction Type Typical Reagents Product Description Potential Product Name
NitrationConcentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄)Introduction of a nitro group (-NO₂) primarily at the para position.4-(4-Nitrophenyl)tetralin-2-one
HalogenationBromine (Br₂) with a Lewis acid catalyst (e.g., FeBr₃)Introduction of a bromine atom (-Br) primarily at the para position.4-(4-Bromophenyl)tetralin-2-one
SulfonationFuming Sulfuric Acid (H₂SO₄/SO₃)Introduction of a sulfonic acid group (-SO₃H) primarily at the para position.4-(4-Sulfophenyl)tetralin-2-one
Friedel-Crafts AcylationAcyl chloride (e.g., CH₃COCl) with a Lewis acid catalyst (e.g., AlCl₃)Introduction of an acyl group (e.g., acetyl) primarily at the para position.4-(4-Acetylphenyl)tetralin-2-one

Photochemical Reactivity of Phenyl-Substituted Tetralin Analogues

The photochemical reactivity of phenyl-substituted tetralin analogues is a complex field influenced by the interplay of the aromatic ring and other functional groups within the molecule. ru.nl While specific studies on this compound are not extensively detailed, the behavior of closely related phenyl-substituted dihydronaphthalenes and aromatic ketones provides significant insight into its potential photochemical pathways. ru.nlcore.ac.uk

The irradiation of phenyl-substituted dihydronaphthalenes, which are structural analogues of tetralins, can lead to an electrocyclic ring-opening (ER) reaction. ru.nl This process involves the cleavage of a carbon-carbon single bond in the saturated ring to form a conjugated pentaene intermediate. ru.nl This intermediate can exist in different conformations and may be intensely colored, leading to photochromism. Subsequent reactions can include photochemical cycloadditions (PCA) or thermal reactions that either regenerate the starting material or form stable photoproducts. ru.nl

Furthermore, the presence of the ketone functionality introduces other possible photochemical transformations. Aromatic ketones are known to undergo reactions from their excited triplet states. core.ac.ukresearchgate.net Upon absorption of light, the ketone can promote an electron to a higher energy orbital, leading to a reactive triplet state species. This excited state can participate in various reactions, including hydrogen abstraction from a suitable donor or electron transfer processes. researchgate.netnih.gov

The following table outlines potential photochemical pathways for phenyl-substituted tetralin analogues based on published research.

Photochemical Pathway Key Intermediate(s) Description Potential Outcome
Electrocyclic Ring-Opening (ER)Conjugated pentaene (cZc- and cZt-conformers) ru.nlCleavage of the alicyclic ring upon UV irradiation, forming a colored, unsaturated intermediate. ru.nlReversion to starting material or formation of isomeric photoproducts.
Photoreduction of KetoneKetyl radical researchgate.netThe excited triplet state of the ketone abstracts a hydrogen atom from a donor solvent (e.g., 2-propanol). researchgate.netFormation of a secondary alcohol (4-Phenyl-2-hydroxytetralin).
Photosensitized Electron TransferRadical cation pkusz.edu.cnFormation of a radical cation species, potentially catalyzed by a photosensitizer, which can be attacked by nucleophiles. pkusz.edu.cnDimerization or addition of solvent/nucleophiles.

Derivatives and Analogues of 4 Phenyltetralin 2 One in Advanced Organic Synthesis

Utilization as Precursors for Biologically Relevant Scaffolds

The 4-phenyltetralin-2-one core is a valuable precursor for constructing biologically relevant scaffolds, which are foundational structures in drug discovery. mdpi.comnih.govlifechemicals.com Its rigid framework can be systematically modified to explore the three-dimensional space around it, a key strategy in developing new therapeutic agents. nih.gov

A significant application of chiral this compound is in the synthesis of melatonin (B1676174) receptor ligands. nih.govresearchgate.net An efficient method has been developed to produce all four stereoisomers of the MT2 melatonin receptor ligand, 4-phenyl-2-propionamidotetralin (4-P-PDOT), in high enantiomeric purity. nih.govresearchgate.net This process involves the optical resolution of racemic 4-phenyl-2-tetralone. nih.govresearchgate.net The separated enantiomers, (R)- and (S)-4-phenyl-2-tetralone, are then converted into the respective single enantiomers of 4-P-PDOT through stereoselective reactions. nih.govresearchgate.net This highlights the importance of the chiral tetralone as a key intermediate for producing specific stereoisomers of biologically active compounds. researchgate.net

The this compound scaffold is a valuable building block for synthesizing complex polycyclic and heterocyclic structures. mdpi.comuou.ac.inmun.ca Polycyclic aromatic heterocycles are a class of compounds with multiple fused rings that have applications in areas like organic electronics. mdpi.com The synthesis of these complex structures often involves multi-step reactions where the tetralone core provides a rigid starting point. For instance, readily available biphenyl (B1667301) derivatives can be converted into substituted phenanthrenes through cyclization reactions catalyzed by transition metals. nih.gov This modular approach allows for significant structural variation and the incorporation of substituents at various positions. nih.gov

The phenyltetralin moiety is a key structural feature in certain selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govresearchgate.net For example, the antidepressant sertraline (B1200038) contains a halogenated phenyltetralin core with two chiral centers. nih.govresearchgate.netresearchgate.net The structural diversity of SSRIs suggests a flexible binding interaction with the serotonin transporter. nih.govresearchgate.net The phenyltetralin scaffold is also found in other bioactive compounds, and its derivatives are explored for various therapeutic applications. google.com

Chiral Derivatization for Synthetic Utility

Chiral derivatization of this compound is a crucial strategy for its use in asymmetric synthesis. Enantiomerically pure 4-aryl-2-tetralones are versatile intermediates that can undergo a variety of chemical transformations to produce stereochemically defined biologically active tetralines. researchgate.net The development of efficient methods for the synthesis of chiral 1,2-dihydropyridines and other nitrogen-containing heterocycles often relies on chiral building blocks. sioc-journal.cn The ability to create specific stereoisomers is essential, as different enantiomers of a molecule can have significantly different biological activities. nih.gov

Fluorinated Analogues and Their Synthetic Utility

The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. beilstein-journals.org Fluorinated analogues of this compound and its derivatives are synthesized to enhance properties such as metabolic stability and binding affinity. beilstein-journals.orgunimi.it The synthesis of fluorinated compounds can be achieved through various methods, including direct fluorination using reagents like Selectfluor. organic-chemistry.org For instance, the synthesis of fluorinated analogues of thromboxane (B8750289) A2 has been accomplished, demonstrating the feasibility of incorporating fluorine into complex bioactive molecules. unimi.it

The strategic placement of fluorine can lead to improved therapeutic potential. For example, the (-)-(S) enantiomer of a fluorinated tetrahydronaphthalene derivative showed higher affinity for melatonin receptors MT1 and MT2. nih.gov The synthesis of fluorinated phenylalanines and their incorporation into peptides is another area of active research, aiming to improve the stability and efficacy of peptide-based drugs. beilstein-journals.org

Applications in Materials Chemistry

While the primary focus of this compound derivatives has been in medicinal chemistry, the underlying structural motifs have relevance in materials chemistry. sydney.edu.auunb.ca The synthesis of polycyclic aromatic hydrocarbons and their incorporation into larger structures like cyclophanes are of interest for creating materials with unique electronic and photophysical properties. mun.ca The development of new synthetic methodologies for creating complex aromatic systems is crucial for advancing this field. mun.ca The properties of such materials are intrinsically linked to their three-dimensional structure and chemical composition. unb.ca

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-Phenyltetralin-2-one, offering deep insights into the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound. The chemical shifts (δ), reported in parts per million (ppm), indicate the electronic environment of each nucleus, while coupling constants (J), in Hertz (Hz), reveal connectivity between neighboring protons.

In the ¹H NMR spectrum, the aromatic protons of the phenyl and tetralin rings typically appear in the downfield region (δ 7.0-8.0 ppm). The benzylic proton at the C4 position, being adjacent to a phenyl group and the tetralin ring, would resonate at a characteristic downfield shift. The methylene (B1212753) protons at C1 and C3 would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (C2)~205-215
Quaternary Aromatic~135-145
Tertiary Aromatic (CH)~125-130
C4 (Benzylic CH)~45-55
C3 (CH₂)~40-50
C1 (CH₂)~30-40

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the connectivity and relative stereochemistry of this compound. vscht.czpressbooks.pub NOESY experiments detect through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com

For this compound, a NOESY spectrum would be crucial in establishing the relative orientation of the phenyl group at the C4 position. A correlation between the C4 proton and protons on the adjacent phenyl ring would confirm their spatial proximity. Furthermore, NOE correlations between the C4 proton and specific protons on the tetralin ring would help to define the conformation of the dihydronaphthalene ring system. For instance, observing a NOE between the C4 proton and one of the C3 protons would indicate their cis or trans relationship, providing insight into the stereochemistry at the C4 chiral center.

As this compound possesses a chiral center at the C4 position, it can exist as a pair of enantiomers. Advanced NMR techniques are employed to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov This is typically achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.netunipi.itresearchgate.netnih.gov

Chiral solvating agents, such as derivatives of amino acids or cyclodextrins, form transient diastereomeric complexes with the enantiomers of this compound. These diastereomeric complexes are non-equivalent in the NMR and will exhibit separate signals for at least some of the protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the direct quantification of the ratio of the two enantiomers, and thus the determination of the enantiomeric excess.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation pattern. unipi.itwikipedia.org For this compound (C₁₆H₁₄O), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (222.28 g/mol ).

The fragmentation of the molecular ion upon electron ionization would likely proceed through characteristic pathways for ketones and aromatic compounds. spectrabase.comudel.edumsu.edulibretexts.orgchemguide.co.uklibretexts.org Alpha-cleavage adjacent to the carbonyl group is a common fragmentation route for ketones. This could involve the loss of a CO molecule (28 Da) or cleavage of the C1-C2 or C2-C3 bonds. Another likely fragmentation would be the loss of the phenyl group (C₆H₅, 77 Da) from the C4 position. The stability of the resulting fragments, such as the formation of resonance-stabilized cations, will dictate the major peaks observed in the mass spectrum.

Interactive Table: Predicted Key Fragmentation Peaks for this compound

m/zPossible Fragment Ion
222[C₁₆H₁₄O]⁺ (Molecular Ion)
194[M - CO]⁺
145[M - C₆H₅]⁺
117Further fragmentation
91[C₇H₇]⁺ (Tropylium ion)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vscht.czpressbooks.pubudel.eduresearchgate.netpg.edu.pl The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific bonds.

The most prominent feature would be a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1700-1725 cm⁻¹. pressbooks.pub The presence of aromatic rings would be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the tetralin ring would show stretching vibrations just below 3000 cm⁻¹.

Interactive Table: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibration TypePredicted Absorption Range (cm⁻¹)
C=O (Ketone)Stretch1700 - 1725
Aromatic C=CStretch1450 - 1600
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. libretexts.orgmdpi.commdpi.com By diffracting X-rays through a single crystal of this compound, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This information reveals the molecule's conformation and the packing arrangement within the crystal lattice. nih.gov

While a specific crystal structure for this compound was not found in the provided search results, a study on the related compound 4-Phenyl-1-(2,4,5-tricyanophenyl)-1,2,3,4-tetrahydronaphthalene indicated that the tetrahydrobenzene ring of the tetrahydronaphthalene moiety adopts a half-chair conformation. researchgate.net It is plausible that the tetralin ring in this compound would also adopt a similar non-planar conformation to minimize steric strain. X-ray crystallographic analysis would also definitively establish the relative stereochemistry at the C4 chiral center and reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are determined by its electronic structure, particularly the presence of chromophores. A chromophore is a part of a molecule responsible for its color, or more broadly, any group that absorbs light in the UV-Vis region. In this compound, the key chromophores are the carbonyl group (C=O) of the tetralone ring and the phenyl group (C₆H₅), which are part of a larger conjugated system.

The electronic spectrum of this compound is expected to be primarily influenced by two types of electronic transitions: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.

π → π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands (high molar absorptivity, ε). They arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, the aromatic rings (both the fused benzene (B151609) ring of the tetralone system and the C4-phenyl substituent) and the carbonyl group's double bond contribute to the π system. The conjugation between the benzene ring of the tetralone and the C4-phenyl group is expected to lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* absorption bands compared to non-conjugated systems.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen atom of the carbonyl group) to a π* antibonding orbital of the carbonyl group. These are lower energy transitions compared to π → π* transitions and result in weaker absorption bands (low molar absorptivity). They are characteristically observed for compounds containing heteroatoms with lone pairs, such as the oxygen in the carbonyl group of this compound.

Detailed experimental UV-Vis spectroscopic data for this compound is not extensively reported in publicly available literature. However, by examining the spectra of related compounds, we can infer its expected absorption characteristics. For comparison, α-tetralone (1-tetralone), which lacks the C4-phenyl substituent, exhibits distinct absorption maxima. The presence of the additional phenyl group at the 4-position in this compound introduces another chromophore and extends the conjugation, which is anticipated to cause a bathochromic shift in the primary absorption bands.

The following table presents the UV-Vis absorption data for the related compound 1-tetralone (B52770) and outlines the expected characteristics for this compound based on established spectroscopic principles.

Compound Nameλmax (nm)Molar Absorptivity (ε)SolventTransition Type
1-Tetralone 247.511,481Hexaneπ → π
2901,905Hexanen → π
This compound > 248Expected to be higher than 1-tetralone-π → π
> 290Expected to be higher than 1-tetralone-n → π

The expected bathochromic (red) shift for this compound relative to 1-tetralone is a direct consequence of the extended π-electron system. The phenyl group at the C4 position conjugates with the existing chromophores in the tetralone structure, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This reduced energy gap means that lower energy (longer wavelength) photons are required to induce electronic transitions. Consequently, both the high-intensity π → π* and the low-intensity n → π* absorption bands are predicted to shift to longer wavelengths.

Computational Chemistry and Theoretical Studies of 4 Phenyltetralin 2 One

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-Phenyltetralin-2-one. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic and geometric structure.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of the size and complexity of this compound. arxiv.orgscispace.com

Geometry Optimization: The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. stackexchange.comntnu.no This process involves finding the minimum energy structure on the potential energy surface. For the stereoisomers of this compound, DFT calculations have been employed to optimize their molecular geometries. researchgate.net These calculations have shown that for all four stereoisomers, the most populated conformation (over 95%) is the one where the phenyl group occupies an equatorial position. researchgate.net This theoretical finding is crucial for understanding the molecule's preferred shape and how it might interact with other molecules.

Electronic Structure: Once the optimized geometry is obtained, DFT can be used to analyze the electronic structure, which describes the distribution of electrons within the molecule. Key properties derived from electronic structure calculations include:

Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's chemical stability and reactivity. physchemres.org

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic or nucleophilic attack. scispace.com

Mulliken Atomic Charges: These calculations partition the total electron density among the individual atoms, providing insight into the charge distribution within the molecule. nrel.gov

DFT FunctionalBasis SetCalculated PropertyFinding for this compound Stereoisomers
Not Specified in AbstractNot Specified in AbstractGeometry OptimizationThe most populated conformation has the phenyl group in an equatorial arrangement (>95%). researchgate.net

Computational methods are invaluable for predicting and interpreting various spectroscopic data, which serve as fingerprints of a molecule's structure and bonding.

NMR Spectroscopy: Theoretical calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. By comparing computed interproton distances with those observed in NMR-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, it is possible to assign the absolute configuration of each enantiomer of this compound without the need for X-ray crystallography. researchgate.net

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. nrel.gov This allows for the assignment of experimental IR bands to specific molecular vibrations, aiding in the structural characterization of this compound.

Electronic Circular Dichroism (ECD): For chiral molecules like the enantiomers of this compound, theoretical calculations of ECD spectra can be used to determine their absolute configuration by comparing the calculated spectrum with the experimental one.

Spectroscopic TechniqueCalculated ParameterApplication to this compound
NMR-NOESYInterproton distancesAssignment of absolute configuration of enantiomers. researchgate.net

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions involving this compound. ox.ac.uk It allows for the characterization of transient species like transition states, which are often difficult to observe experimentally.

Transition State (TS) Analysis: A transition state is the highest energy point along a reaction coordinate, representing the bottleneck of a chemical transformation. numberanalytics.com Locating and characterizing the geometry and energy of transition states is crucial for understanding reaction mechanisms and predicting reaction rates. numberanalytics.comnih.gov Computational methods can be used to find the TS for reactions such as the reduction or functionalization of the ketone group in this compound.

Reaction Pathway Mapping: This involves tracing the entire energetic landscape that connects reactants to products through one or more transition states and intermediates. rsc.org Techniques like the Intrinsic Reaction Coordinate (IRC) method are used to confirm that a calculated transition state indeed connects the desired reactants and products. smu.edu For complex reactions, more advanced strategies like Global Reaction Route Mapping (GRRM) can be employed to systematically explore all possible reaction pathways. rsc.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of a reaction can be constructed. researchgate.net This profile provides key thermodynamic and kinetic information:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy corresponds to a faster reaction.

Reaction Energy (ΔErxn): The energy difference between the products and reactants indicates whether a reaction is exothermic (releases energy) or endothermic (requires energy).

These energetic profiles are essential for understanding the feasibility of a reaction and for predicting the selectivity (e.g., stereoselectivity) when multiple reaction pathways are possible. researchgate.net

Conformational Landscape Exploration and Molecular Dynamics Simulations

The flexibility of the tetralone ring and the phenyl substituent in this compound means that the molecule can exist in various conformations.

Conformational Analysis: This involves systematically identifying all stable conformers of the molecule and determining their relative energies. rsc.org As mentioned earlier, computational studies have shown that the equatorial-phenyl conformer is the most stable for all stereoisomers of this compound. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. encyclopedia.pubnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can explore the conformational landscape and reveal how the molecule fluctuates and changes its shape at a given temperature. encyclopedia.pubnih.gov These simulations can provide insights into:

The relative populations of different conformers.

The pathways and timescales of conformational interconversions.

The flexibility of different parts of the molecule.

For this compound, MD simulations could be used to study the dynamics of the tetralone ring puckering and the rotation of the phenyl group, providing a more complete understanding of its structural properties in solution. mdpi.com

Stereochemical Predictions and Computational Validation

Computational chemistry plays a pivotal role in the stereochemical analysis of this compound and its derivatives. Theoretical studies, including molecular mechanics and ab initio calculations, have been instrumental in predicting and validating the three-dimensional structures of its stereoisomers. These computational approaches provide valuable insights into the most stable conformations and have been successfully used to assign the absolute configuration of enantiomers, often in conjunction with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

Research has demonstrated the utility of computational methods in confirming the stereochemical outcomes of synthetic procedures involving this compound. For instance, in the synthesis of all four stereoisomers of the MT2 melatonin (B1676174) receptor ligand, 4-phenyl-2-propionamidotetralin, which uses (±)-4-phenyltetralin-2-one as a key precursor, computational chemistry was employed to determine the molecular geometry of the intermediates. researchgate.net

Energy minimization calculations were performed, initially using molecular mechanics and subsequently at the ab initio level, to identify the most stable conformations of the four stereoisomers. The results of these calculations indicated that for all stereoisomers, the most populated conformation (accounting for over 95%) is the one where the phenyl group at the C4 position adopts an equatorial arrangement in the half-chair conformation of the tetralone ring. researchgate.net This finding was crucial for understanding the steric and electronic properties of these molecules.

Furthermore, computational methods have been successfully applied to assign the absolute configuration of the enantiomers of this compound without resorting to X-ray crystallography. This was achieved by comparing the computationally derived interproton distances with the distances observed in NMR-NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. researchgate.net The strong correlation between the calculated and experimental data provided an unambiguous assignment of the (R) and (S) configurations at the stereogenic centers.

The integration of computational predictions with experimental NMR data represents a powerful strategy for the stereochemical elucidation of complex molecules like this compound and its derivatives.

Table 7.4.1: Computational and Experimental Data for Stereochemical Assignment

Stereoisomer ConfigurationComputational MethodPredicted FeatureExperimental Validation
All four stereoisomersMolecular Mechanics & Ab InitioPhenyl group in equatorial position (>95% population)Confirmed by NMR-NOESY data
Individual enantiomers-Interproton distancesComparison with NMR-NOESY spectra for configuration assignment

Future Research Directions and Synthetic Prospects for 4 Phenyltetralin 2 One Chemistry

Development of Environmentally Benign and Catalytic Synthetic Methodologies

The future of synthesizing 4-phenyltetralin-2-one and its derivatives is increasingly geared towards green and catalytic methods that minimize environmental impact and improve efficiency. wisdomlib.org Traditional syntheses often rely on harsh conditions and stoichiometric reagents, but modern approaches are shifting towards more sustainable alternatives. rsc.org

A promising environmentally friendly approach is the use of visible-light-induced photocatalysis. rsc.org For instance, a direct synthesis of 4-aryl tetralones has been achieved using an organic acridinium (B8443388) dye as a photocatalyst, which utilizes molecular oxygen as the oxidant and visible light as the energy source. rsc.orgrsc.org Similarly, heterogeneous photocatalysis with inexpensive and recyclable materials like titanium dioxide (TiO₂) has been shown to efficiently mediate the oxidative cyclization of styrenes to form aryltetralones. researchgate.net These methods offer a green pathway by avoiding toxic metal catalysts and harsh reagents.

Catalytic oxidation reactions represent another key area of development. Efficient protocols have been established for the oxidation of tetralin to α-tetralone using air as the primary oxidant, catalyzed by systems such as metalloporphyrins followed by transition metal salts like ferrous ion. cjcatal.com Furthermore, novel heterogeneous catalysts, like a layered double hydroxide-hosted sulphonato-salen-nickel(II) complex, have been developed for the room-temperature oxidation of tetralin, offering high selectivity and catalyst reusability. scirp.org

To circumvent the issues associated with traditional Friedel-Crafts reactions, such as catalyst reusability and acidic wastewater generation, methods like gas-solid phase reactions using recyclable molecular sieve catalysts (e.g., HZSM-5) are being explored. google.com Other innovative catalytic strategies include the silver-catalyzed ring expansion of tertiary cyclobutanols to furnish 1-tetralones under mild conditions and the hydrogenation of 1-naphthol (B170400) using Raney nickel, which features high conversion rates and avoids the production of wastewater during the reaction phase. rsc.orggoogle.com

The following table summarizes some of the environmentally benign and catalytic methods developed for tetralone synthesis.

MethodCatalyst / ReagentStarting MaterialsKey Features
Visible-Light Photocatalysis Acridinium dye / O₂Aromatic alkenes (Styrenes)Environmentally friendly, uses visible light and O₂. rsc.orgrsc.org
Heterogeneous Photocatalysis TiO₂ / O₂Electron-rich styrenesInexpensive, recyclable catalyst, tandem C-C and C=O bond formation. researchgate.net
Tandem Catalytic Oxidation Metalloporphyrin, Fe(II) salts / AirTetralinEfficient two-step oxidation using air. cjcatal.com
Heterogeneous Catalysis LDH-[Ni-salen] complex / O₂TetralinRoom temperature reaction, reusable catalyst, high selectivity. scirp.org
Gas-Solid Phase Reaction HZSM-5 molecular sieveBenzene (B151609), γ-butyrolactoneAvoids acidic waste, catalyst can be regenerated. google.com
Silver-Catalyzed Ring Expansion Silver nitrate (B79036) / (NH₄)₂S₂O₈Tertiary cyclobutanolsMild conditions, provides access to diverse 1-tetralones. rsc.org

Expansion of Structural Diversity through Modular Synthetic Strategies

Expanding the structural diversity of the this compound core is crucial for exploring structure-activity relationships and discovering new functionalities. opentextbc.cacasrilanka.com Modular synthetic strategies, which allow for the assembly of complex molecules from simple, interchangeable building blocks, are at the forefront of this effort.

One such strategy involves photoredox activation to generate carbonyl ylides from epoxides, which can then undergo cycloaddition with various dipolarophiles. acs.org This method provides a modular and redox-neutral pathway to densely functionalized aryltetralin and dihydronaphthalene lignans (B1203133). acs.org Similarly, visible-light-mediated [4+2] cycloaddition between two different styrene (B11656) molecules offers direct access to polysubstituted tetralin scaffolds from readily available precursors, demonstrating excellent chemo- and regioselectivity. pkusz.edu.cn

The concept of skeletal diversification, which involves modifying the core atomic structure of a molecule, offers a powerful tool for generating novel scaffolds. escholarship.org While often applied to nitrogenous heterocycles, the principles of skeletal editing can be adapted to the tetralone framework to create entirely new classes of compounds. This could involve ring expansions, contractions, or atom-insertion/deletion reactions to move beyond simple peripheral functionalization.

Biocatalysis also presents a compelling modular approach. For example, multi-enzyme modules have been constructed in E. coli to create a biosynthetic network for lignans. nih.gov By combining different enzymatic modules, it is possible to achieve the targeted synthesis of various lignan (B3055560) glycosides from simple precursors, showcasing the power of synthetic biology for structural diversification. nih.gov

Different synthetic routes can also provide access to diverse substitution patterns. For the related 8-aryl-2-tetralones, two distinct pathways have been developed: one starting from α-tetralone and another from 2-tetralone, with the key step being a selective reduction or a Suzuki coupling, respectively. acs.org These alternative routes enable the synthesis of isomers that would be difficult to access otherwise. acs.org

StrategyCore Reaction / MethodPrecursorsOutcome
Photoredox Catalysis [3+2] Cycloaddition of carbonyl ylidesEpoxides, DipolarophilesModular access to aryltetralin and dihydronaphthalene lignans. acs.org
Visible-Light Catalysis Formal [4+2] CycloadditionStyrenesPolysubstituted tetralin derivatives from simple olefins. pkusz.edu.cn
Biocatalysis Multi-enzyme cascade reactionsEugenol, SugarsCombinatorial synthesis of various lignan glycosides in vivo. nih.gov
Alternative Routes Selective reduction / Suzuki couplingα-Tetralone / 2-TetraloneAccess to distinct substitution patterns on the 8-aryl-2-tetralone core. acs.org

Advanced Computational Design for Novel Reactivity and Molecular Function

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and designing improved synthetic strategies. researchgate.net For the this compound system, advanced computational design holds the promise of predicting novel reactivity and guiding the creation of molecules with tailored functions.

DFT calculations have been successfully employed to elucidate the origin of stereocontrol in the organocatalytic asymmetric α-hydroxylation of tetralone-derived β-ketoesters. acs.org By modeling the transition state, researchers could understand the key non-covalent interactions responsible for enantioselectivity, which in turn allows for the rational design of more selective catalysts and reactions. acs.org Similarly, computational studies have been used to rationalize the outcomes of radical cyclizations to form 2-tetralones. beilstein-journals.org These studies revealed that the success of the reaction and the observed site selectivity depend on the stability of the intermediate cyclohexadienyl radicals, providing predictive power for substrate scope. beilstein-journals.org

In the realm of catalyst development, computational methods are used to design and understand heterogeneous catalysts. For the oxidation of tetralin, DFT calculations were used to determine the precise orientation and geometry of a nickel-salen complex intercalated within a layered double hydroxide (B78521) structure. scirp.org This knowledge is crucial for optimizing the catalyst's activity and stability. The mechanism of the silver-catalyzed ring expansion of cyclobutanols to 1-tetralones was also investigated using DFT, revealing a radical-mediated pathway. rsc.org

Looking forward, computational design can be used proactively to screen virtual libraries of this compound derivatives for specific molecular functions, such as binding to a biological target. By predicting properties like electronic structure and reactivity, computational methods can prioritize the synthesis of compounds with the highest probability of desired activity, accelerating the discovery process. researchgate.net

Exploration of New Applications in Specialized Chemical Fields

The this compound core is a well-established pharmacophore found in numerous natural products with significant biological activity. uj.edu.plresearchgate.net Future research will continue to explore and expand upon these applications, particularly in medicinal chemistry and materials science.

The tetralin and tetralone frameworks are present in a wide array of clinically relevant compounds, including antidepressants like sertraline (B1200038), antifungal agents, and anti-Parkinsonian drugs. researchgate.netresearchgate.net The aryltetralone lignan substructure, in particular, is associated with a range of potent biological effects. Lignans isolated from the plant Holostylis reniformis have demonstrated significant antiplasmodial activity against chloroquine-resistant Plasmodium falciparum, the parasite responsible for malaria. nih.gov Furthermore, 4-aryltetralin and aryltetralone lignans found in Schisandra species are the main compounds responsible for their hepatoprotective, cytotoxic, and anti-HIV-1 activities. uj.edu.pl Synthetic analogs of aryl tetralones have also been screened, revealing promising antimicrobial, antioxidant, and antidiabetic properties. zenodo.org

The following table highlights some of the documented biological activities of aryltetralone lignans.

Biological ActivitySource / Compound TypeOrganism / Target
Antiplasmodial Lignans from Holostylis reniformisPlasmodium falciparum (chloroquine-resistant) nih.gov
Cytotoxic Lignans from Schisandra speciesCancer cell lines uj.edu.pl
Anti-HIV-1 Lignans from Schisandra speciesHuman Immunodeficiency Virus 1 uj.edu.pl
Hepatoprotective Lignans from Schisandra speciesLiver protection uj.edu.pl
Antimicrobial Synthetic aryl tetralone analogsVarious bacterial and fungal strains zenodo.org
Antioxidant Synthetic aryl tetralone analogsDPPH radical scavenging zenodo.org
Antidiabetic Synthetic aryl tetralone analogsα-amylase inhibition zenodo.org

Beyond medicine, tetralin derivatives are used as intermediates in the synthesis of complex molecules for materials science, including dyes and polymers. ontosight.ai The unique photochemical and electronic properties of the this compound scaffold could be exploited in the design of novel functional materials, such as organic light-emitting diodes (OLEDs) or molecular sensors. The structural rigidity and potential for derivatization make this an attractive platform for creating materials with tailored optical and electronic characteristics.

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